molecular formula C6H9N3O B13657555 1-(2-Aminopyrimidin-5-yl)ethanol

1-(2-Aminopyrimidin-5-yl)ethanol

Cat. No.: B13657555
M. Wt: 139.16 g/mol
InChI Key: PKBGVZXGMIZYSA-UHFFFAOYSA-N
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Description

1-(2-Aminopyrimidin-5-yl)ethanol is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminopyrimidin-5-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminopyrimidin-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(2-aminopyrimidin-5-yl)ethanone.

    Reduction: Formation of 1-(2-aminopyrimidin-5-yl)ethanolamine.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1-(2-Aminopyrimidin-5-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminopyrimidin-5-yl)ethanol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Aminopyrimidine: A precursor in the synthesis of 1-(2-Aminopyrimidin-5-yl)ethanol.

    1-(2-Aminopyrimidin-5-yl)ethanone: An oxidized form of the compound.

    1-(2-Aminopyrimidin-5-yl)ethanolamine: A reduced derivative.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(2-aminopyrimidin-5-yl)ethanol

InChI

InChI=1S/C6H9N3O/c1-4(10)5-2-8-6(7)9-3-5/h2-4,10H,1H3,(H2,7,8,9)

InChI Key

PKBGVZXGMIZYSA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(N=C1)N)O

Origin of Product

United States

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